(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine
CAS No.: 165735-97-7
Cat. No.: VC0071062
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165735-97-7 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 |
| IUPAC Name | (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C11H12N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
| Standard InChI Key | VCAYHDQQJIEHNH-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)CN |
Introduction
Chemical Identification and Nomenclature
Primary Identification
(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is an organic compound identified by its unique chemical structure containing an oxazole ring with specific substitutions. The compound is cataloged with CAS Number 165735-97-7, which serves as its primary registry identifier in chemical databases .
Alternative Nomenclature and Synonyms
The compound is known by several synonyms in chemical literature and commercial catalogs:
Molecular Characteristics
Structural Properties
The compound features an oxazole heterocyclic core with specific substitution patterns:
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A phenyl group attached at the 2-position
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A methyl group at the 4-position
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An aminomethyl group (CH₂NH₂) at the 5-position
Molecular Information
The molecular attributes of (4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Physical Form | Powder |
| Core Structure | 1,3-Oxazole ring |
Physical and Chemical Properties
Structural Relationship to Similar Compounds
This compound belongs to a family of oxazole derivatives with various functional substitutions. Related compounds with similar structural cores but different functional groups include:
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4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde (CAS: 953408-85-0) - featuring an aldehyde group instead of an aminomethyl group
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2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4) - containing a hydroxethyl substituent at a different position
Reactivity Considerations
The presence of the primary amine functional group (-CH₂NH₂) suggests potential reactivity in various organic transformations:
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Nucleophilic substitution reactions
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Condensation reactions with carbonyl compounds
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Potential for derivatization through the amine functionality
| Hazard Statement | Code | Description |
|---|---|---|
| H314 | Corrosive | Causes severe skin burns and eye damage |
Personal Protection Measures
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Wear appropriate protective gloves, clothing, eye protection, and face protection (P280)
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Avoid breathing dust/fume/gas/mist/vapors/spray (P260)
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Wash hands and exposed skin thoroughly after handling (P264)
| Supplier | Region/Contact |
|---|---|
| J & K SCIENTIFIC LTD. | Contact: 010-82848833, 400-666-7788 |
| Thermo Fisher Scientific | Contact: 800-810-5118 |
| 9ding chemical (Shanghai) Limited | Contact: 4009209199 |
| Aikon International Limited | Contact: 025-58851090, 15955137747 |
Regulatory Classification
The compound has been assigned the Harmonized System (HS) Code 2934999090, which indicates its classification within international trade nomenclature for customs purposes .
Structural Context and Chemical Family
The Oxazole Scaffold
The 1,3-oxazole core present in this compound is a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom at positions 1 and 3, respectively. This structural motif is found in various natural products and synthetic compounds with biological activities.
Related Chemical Derivatives
Several structurally related compounds have been documented in chemical databases:
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